![molecular formula C4H6N4O B019573 3-Amino-1H-pyrazole-4-carboxamide CAS No. 5334-31-6](/img/structure/B19573.png)
3-Amino-1H-pyrazole-4-carboxamide
Overview
Description
3-Amino-1H-pyrazole-4-carboxamide is a heterocyclic compound featuring a pyrazole ring with an amino group at the 3-position and a carboxamide group at the 4-position.
Mechanism of Action
Target of Action
The primary targets of 3-Amino-1H-pyrazole-4-carboxamide are Fms-like receptor tyrosine kinase 3 (FLT3) and Cyclin-dependent kinases 2 and 4 (CDK2/4) . FLT3 is a receptor tyrosine kinase that plays a crucial role in hematopoiesis, the formation of blood cellular components . CDK2/4 are key regulators of the cell cycle, and their inhibition can lead to cell cycle arrest .
Mode of Action
This compound interacts with its targets by binding to the active sites of FLT3 and CDK2/4 . This binding inhibits the kinase activity of these proteins, leading to a decrease in cell proliferation and an increase in cell cycle arrest .
Biochemical Pathways
The inhibition of FLT3 and CDK2/4 by this compound affects multiple biochemical pathways. The most notable is the cell cycle pathway, where the inhibition of CDK2/4 leads to cell cycle arrest . Additionally, the inhibition of FLT3 can lead to a decrease in the proliferation of hematopoietic cells .
Result of Action
The molecular and cellular effects of this compound’s action include a decrease in cell proliferation and an increase in cell cycle arrest . These effects are primarily due to the compound’s inhibition of FLT3 and CDK2/4 .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the type of solvent can affect the intermolecular interactions between this compound molecules . More research is needed to fully understand how environmental factors influence the action of this compound.
Biochemical Analysis
Biochemical Properties
3-Amino-1H-pyrazole-4-carboxamide is used in the synthesis of 4H-3,1-Benzothiazinone analogs as antiproliferative agents against human cancer cell lines . It is also an intermediate used in the synthesis of 3- (4H-1,2,4-Triazol-4-yl)-1H-pyrazole-4-carboxamide , which is an impurity of Allopurinol , a xanthine oxidase inhibitor that decreases uric acid production .
Cellular Effects
Given its role in the synthesis of antiproliferative agents, it may influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known to interact with various biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that the compound is stable under normal conditions and can be stored at 2-8°C .
Metabolic Pathways
Given its role as an intermediate in the synthesis of other compounds, it may interact with various enzymes and cofactors .
Transport and Distribution
Given its biochemical properties, it may interact with various transporters or binding proteins .
Subcellular Localization
Given its biochemical properties, it may be directed to specific compartments or organelles within the cell .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-1H-pyrazole-4-carboxamide typically involves the cyclization of appropriate hydrazine derivatives with α,β-unsaturated carbonyl compounds. One common method includes the reaction of hydrazine hydrate with ethyl acetoacetate, followed by cyclization and subsequent functional group modifications .
Industrial Production Methods: Industrial production of this compound often employs high-throughput methods such as continuous flow synthesis. This approach allows for the efficient and scalable production of the compound under controlled conditions, ensuring high purity and yield .
Chemical Reactions Analysis
Types of Reactions: 3-Amino-1H-pyrazole-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The carboxamide group can be reduced to the corresponding amine.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide.
Major Products:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Conversion to primary amines.
Substitution: Formation of halogenated pyrazole derivatives.
Scientific Research Applications
Medicinal Chemistry and Therapeutic Applications
3-Amino-1H-pyrazole-4-carboxamide has been identified as a significant scaffold for developing kinase inhibitors. Kinases are crucial in regulating various cellular processes, including the cell cycle, apoptosis, and metabolism. The compound's structure allows it to interact with various kinases, making it a promising candidate for treating cancers and other diseases.
Kinase Inhibition
Recent studies have demonstrated that derivatives of this compound can selectively inhibit cyclin-dependent kinases (CDKs), which are implicated in several cancers. For instance, one derivative exhibited an EC50 of 33 nM against CDK16 and showed selective inhibition across the PCTAIRE family of kinases . This specificity is crucial for minimizing side effects in therapeutic applications.
Anticancer Activity
The compound has been investigated for its anticancer properties. Research indicates that this compound derivatives can induce cell cycle arrest and apoptosis in cancer cell lines. For example, specific modifications to the pyrazole structure have resulted in compounds that significantly reduce cell viability in breast cancer and cervical cancer models .
Neuroprotective Effects
Beyond cancer treatment, this compound has shown potential neuroprotective effects. Studies have indicated that certain derivatives can mitigate oxidative stress-related damage in neuronal cells, suggesting their utility in treating neurodegenerative diseases such as Alzheimer's disease . The ability to influence glial inflammation and oxidative neurotoxicity highlights the compound's therapeutic promise in neurology.
Antioxidant Properties
The antioxidant capabilities of this compound derivatives have been documented, demonstrating their effectiveness in various assays such as ABTS and FRAP tests . These properties are vital for developing treatments aimed at oxidative stress-related conditions.
Synthesis and Chemical Modifications
The synthesis of this compound involves various methodologies that allow for structural modifications to enhance pharmacological activity. The flexibility of the pyrazole ring enables the introduction of different substituents, which can significantly alter biological activity and selectivity against target enzymes or receptors .
Industrial Applications
In addition to pharmaceutical applications, this compound is utilized in industrial settings, particularly in dyeing processes due to its chemical properties . This highlights its versatility beyond medicinal chemistry.
Case Studies and Research Findings
Several case studies illustrate the compound's efficacy:
- A study on bisindole-substituted derivatives demonstrated significant anti-inflammatory effects in vivo, reducing microglial activation in animal models of neuroinflammation .
- Another investigation revealed that modified pyrazoles could effectively inhibit tumor growth in xenograft models, supporting their potential as anticancer agents .
Comparison with Similar Compounds
- 3-Amino-1H-pyrazole-5-carboxamide
- 4-Amino-1H-pyrazole-3-carboxamide
- 5-Amino-1H-pyrazole-4-carboxamide
Comparison: 3-Amino-1H-pyrazole-4-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. For instance, the position of the amino and carboxamide groups influences its reactivity and binding affinity to biological targets, making it a valuable scaffold in drug design .
Biological Activity
3-Amino-1H-pyrazole-4-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of its biochemical properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 114.12 g/mol. The compound features a pyrazole ring substituted with an amino group and a carboxamide functional group, which contribute to its reactivity and biological activity.
Targets of Action
This compound primarily targets:
- Fms-like receptor tyrosine kinase 3 (FLT3) : Involved in hematopoiesis and the proliferation of hematopoietic cells.
- Cyclin-dependent kinases 2 and 4 (CDK2/4) : Key regulators of the cell cycle.
Mode of Action
The compound inhibits FLT3 and CDK2/4 by binding to their active sites, leading to:
- Cell Cycle Arrest : Particularly at the G1/S checkpoint, which decreases cell proliferation.
- Altered Gene Expression : Influencing pathways associated with apoptosis and cellular metabolism.
Anticancer Activity
Research indicates that this compound exhibits anticancer properties. For instance, it has been shown to inhibit tubulin polymerization, leading to cell cycle arrest in various cancer cell lines. A study demonstrated that derivatives of this compound had IC50 values ranging from 0.08 to 12.07 mM against different tumor cell lines, indicating potent antiproliferative effects .
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. In vitro studies revealed that it can reduce LPS-induced glial inflammation in BV-2 cells and mitigate glutamate-induced oxidative neurotoxicity in HT-22 cells . Furthermore, in vivo studies confirmed its ability to decrease microglial activation and astrocyte proliferation in animal models .
Antimicrobial Activity
This compound has shown promising results against various bacterial strains. It demonstrated sub-micromolar activity against Methicillin-sensitive Staphylococcus aureus (MSSA) and Methicillin-resistant S. aureus (MRSA), indicating potential as an antimicrobial agent .
Data Table: Summary of Biological Activities
Activity | Target | IC50/MIC Values | Reference |
---|---|---|---|
Anticancer | Various tumor cell lines | 0.08–12.07 mM | |
Anti-inflammatory | BV-2 cells | Not specified | |
Antimicrobial | MSSA, MRSA | Sub-micromolar |
Case Studies
- Anticancer Study : A derivative of this compound was tested on HeLa cells, showing significant inhibition of cell growth through tubulin polymerization interference.
- Anti-inflammatory Research : In a model of neuroinflammation, treatment with this compound reduced markers of inflammation in the brain tissue of LPS-injected mice, suggesting its potential in treating neurodegenerative diseases .
Properties
IUPAC Name |
5-amino-1H-pyrazole-4-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6N4O/c5-3-2(4(6)9)1-7-8-3/h1H,(H2,6,9)(H3,5,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LEFSNWUSTYESGC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NNC(=C1C(=O)N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50201489 | |
Record name | 3-Amino-4-pyrazolecarboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50201489 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5334-31-6 | |
Record name | 3-Amino-1H-pyrazole-4-carboxamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5334-31-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Amino-4-pyrazolecarboxamide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005334316 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5334-31-6 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1402 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3-Amino-4-pyrazolecarboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50201489 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-amino-1H-pyrazole-4-carboxamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.866 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 1H-PYRAZOLE-4-CARBOXAMIDE, 3-AMINO- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G43E3B7590 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of microwave-assisted synthesis in preparing derivatives of 3-Amino-1H-pyrazole-4-carboxamide?
A1: Microwave-assisted synthesis offers a rapid and efficient method for preparing new derivatives of this compound. The research highlights its advantages by demonstrating the synthesis of two novel derivatives: 3-(formylamino)-1H-pyrazole-4-carboxamide and 3-(formylamino)-1H-pyrazole-4-carboxylate. [] This method utilizes microwave irradiation to accelerate the reaction, resulting in significantly shorter reaction times (40 minutes) compared to traditional methods. [] This technique also allows for optimization of reaction conditions like temperature, reactant ratios, and catalyst amount, leading to high product yields (up to 90.5% yield with 97% purity). [] This efficiency makes microwave-assisted synthesis a valuable tool for exploring the chemical space of this compound derivatives for potential applications in various fields.
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